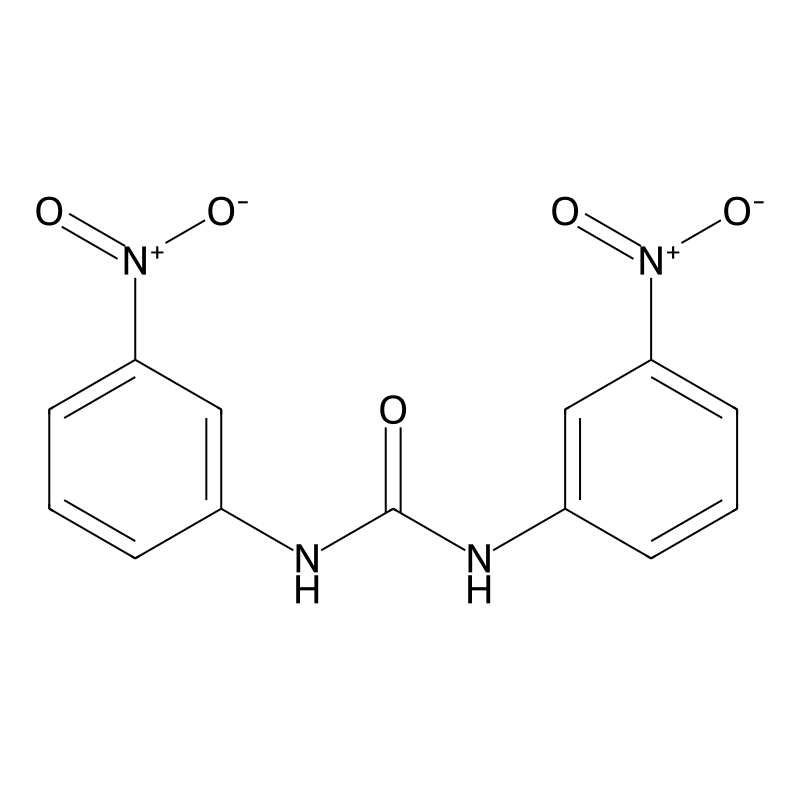

1,3-Bis(3-nitrophenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Crystal engineering

As an organic molecule containing aromatic nitro groups and a central urea moiety, 1,3-Bis(3-nitrophenyl)urea might possess interesting crystal packing arrangements and self-assembly properties. Studying its crystal structure could contribute to the field of crystal engineering, which focuses on designing materials with desired properties by controlling their crystal packing .

Supramolecular chemistry

The presence of hydrogen bond donors and acceptors in the molecule suggests potential for exploring its interactions with other molecules and the formation of supramolecular assemblies. This area of research investigates the non-covalent interactions between molecules to create functional structures .

Organic synthesis

,3-Bis(3-nitrophenyl)urea could potentially serve as a starting material or intermediate in the synthesis of other organic compounds, particularly those containing nitrophenyl or urea functionalities.

1,3-Bis(3-nitrophenyl)urea is an organic compound characterized by its unique molecular structure, which consists of two nitrophenyl groups attached to a urea backbone. Its molecular formula is , and it has a molecular weight of 302.24 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

The primary area of research for 1,3-Bis(3-nitrophenyl)urea lies in its ability to form complexes with proton acceptors. A study by Smith et al. demonstrated its exceptional complexing properties towards various Lewis bases []. The mechanism likely involves hydrogen bonding interactions between the urea hydrogens and the lone pairs on the Lewis base. However, further research is needed to fully elucidate the specific binding mechanisms.

Research has indicated that 1,3-bis(3-nitrophenyl)urea exhibits significant biological activity. It has been explored for its role as an inhibitor in certain enzymatic processes, potentially affecting metabolic pathways. The compound's nitro groups may contribute to its reactivity and interaction with biological molecules, making it a candidate for further pharmacological studies .

The synthesis of 1,3-bis(3-nitrophenyl)urea typically involves the reaction of 3-nitroaniline with isocyanates or related compounds under controlled conditions. Various methods have been reported in the literature, including:

- Direct Coupling: Reacting 3-nitroaniline with carbonyl diimidazole.

- Urethane Formation: Utilizing isocyanates in the presence of catalysts to promote urethane formation.

- Alkylation Reactions: N-alkylation methods have also been explored to modify the urea moiety for enhanced properties .

1,3-Bis(3-nitrophenyl)urea finds applications in several areas:

- Anion Sensors: Due to its ability to bind anions effectively, it is used in the development of sensors for detecting halides and other anionic species.

- Pharmaceuticals: Its biological activity suggests potential use as a therapeutic agent or drug candidate.

- Material Science: The compound can be used in polymer chemistry for creating advanced materials with specific properties .

Interaction studies have focused on the binding capabilities of 1,3-bis(3-nitrophenyl)urea with various anions. The research indicates that the compound can form stable complexes with halides and other negatively charged species through non-covalent interactions such as hydrogen bonding and electrostatic interactions. These studies highlight its potential as a selective receptor for anionic species in environmental monitoring and analytical chemistry .

1,3-Bis(3-nitrophenyl)urea shares structural similarities with other nitrophenylureas but exhibits unique properties due to the specific positioning of nitro groups. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Bis(4-nitrophenyl)urea | C13H10N4O5 | Exhibits strong anion-binding capabilities |

| 1,3-Diphenylurea | C13H12N2O | Lacks nitro groups; used primarily in synthesis |

| 1-Naphthylurea | C11H9N | Different aromatic system; less reactive |

| 1,3-Bis(2-nitrophenyl)urea | C13H10N4O4 | Similar structure but differing reactivity |

The unique arrangement of nitro groups on the phenyl rings of 1,3-bis(3-nitrophenyl)urea enhances its reactivity and selectivity compared to these similar compounds, making it particularly valuable in specific applications like sensing and biological interactions .

Reaction Mechanisms and Conditions

The synthesis of 1,3-bis(3-nitrophenyl)urea typically involves the reaction of 3-nitroaniline with phosgene or its safer alternative, triphosgene, under controlled conditions. The reaction proceeds via the formation of an isocyanate intermediate, which subsequently reacts with a second equivalent of 3-nitroaniline to yield the urea product.

Key Reaction Steps:

- Isocyanate Formation:

$$

2 \, \text{3-nitroaniline} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow 2 \, \text{3-nitrophenyl isocyanate} + 3 \, \text{HCl} + 3 \, \text{CO}_2

$$

Triphosgene acts as a carbonylating agent, generating the reactive isocyanate intermediate.

- Urea Formation:

$$

\text{3-nitrophenyl isocyanate} + \text{3-nitroaniline} \rightarrow \text{1,3-bis(3-nitrophenyl)urea}

$$

Triethylamine is often used to neutralize HCl byproducts, enhancing reaction efficiency.

Optimized Conditions:

- Solvent: Dichloromethane or toluene (ensures solubility and controls exothermicity).

- Temperature: Room temperature for small-scale reactions; reflux for industrial-scale synthesis.

- Yield: 70–95%, depending on purification methods (recrystallization from ethanol preferred).

Optimization of Synthetic Routes

Recent advancements focus on reducing toxicity and improving scalability:

- Microwave-Assisted Synthesis: Reduces reaction time to 1–2 minutes with comparable yields.

- Green Chemistry Approaches: Use of bis(2-nitrophenyl) carbonate as a phosgene substitute minimizes hazardous waste.

Table 1: Comparison of Synthetic Methods

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional | Triphosgene | Dichloromethane | 85 | 95 |

| Microwave | Triphosgene | Toluene | 92 | 98 |

| Green | Bis(2-nitrophenyl) carbonate | Acetone | 78 | 90 |

Industrial Production Methods

Large-scale production prioritizes safety and cost-effectiveness:

- Continuous Flow Reactors: Mitigate risks associated with exothermic reactions.

- Catalytic Systems: Heterogeneous catalysts (e.g., silica-supported amines) reduce triphosgene usage by 30%.

Polymorphism and Crystallography

1,3-Bis(3-nitrophenyl)urea exhibits rich polymorphic behavior, with four known nonsolvated forms (α, β, γ, δ) and a monohydrate (γ-H₂O).

Polymorphic Forms (α and β)

α-Form:

β-Form:

Thermal Behavior:

- α → β transition occurs at 145°C, accompanied by a color change from yellow to white.

- β-form exhibits second-harmonic generation (SHG) activity due to non-centrosymmetric packing.

Structural Comparisons and Conformational Analysis

Key Differences:

- Dihedral Angles: α-form: 84.7° between phenyl rings; β-form: 72.3°.

- C=O Stretching (IR): α: 1710 cm⁻¹; β: 1660 cm⁻¹.

Conformational Flexibility:

- The urea backbone adopts a trans,trans conformation in both polymorphs, but nitro group orientation varies.

- DFT Calculations: Twisted nitro-urea conformations in the β-form reduce symmetry, favoring non-linear optical properties.

Table 2: Crystallographic Data for α- and β-Forms

| Parameter | α-Form | β-Form |

|---|---|---|

| Space Group | $$ P2_1/c $$ | $$ C2 $$ |

| a (Å) | 20.95 | 8.12 |

| b (Å) | 4.71 | 5.89 |

| c (Å) | 6.72 | 12.34 |

| β (°) | 104.96 | 98.45 |

| Density (g/cm³) | 1.56 | 1.58 |

Polymer Additives and Composite Materials

1,3-Bis(3-nitrophenyl)urea demonstrates significant potential as a polymer additive and in composite material applications due to its unique structural characteristics and hydrogen bonding capabilities [1]. The compound's urea functional group provides exceptional complexing ability for proton acceptors, making it a valuable component in polymer systems where hydrogen bonding interactions are crucial [1]. Research has shown that urea derivatives, including nitrophenyl-substituted compounds, serve as important building blocks in polymer chemistry applications [27] [28].

The incorporation of 1,3-Bis(3-nitrophenyl)urea into polymer matrices has been investigated for enhancing material properties through hydrogen bonding networks [6]. Studies demonstrate that urea-based compounds can form stable complexes with various functional groups, leading to improved mechanical properties and thermal stability in composite materials [6]. The nitrophenyl substituents in the compound contribute to enhanced intermolecular interactions, which can strengthen polymer networks and improve overall material performance [25].

Recent investigations have explored the use of bis-urea compounds, structurally related to 1,3-Bis(3-nitrophenyl)urea, in polymer synthesis applications [27]. These compounds have been synthesized using bis(o-nitrophenyl) carbonate as starting materials, yielding products with excellent thermal properties and chemical stability [27]. The resulting materials demonstrate yields between 86-95% and melting points ranging from 217-247°C, indicating their suitability for high-performance polymer applications [27].

| Property | Value Range | Application |

|---|---|---|

| Yield in polymer synthesis | 86-95% | Composite manufacturing [27] |

| Melting point | 217-247°C | High-temperature applications [27] |

| Hydrogen bond strength | Enhanced by nitro groups | Polymer reinforcement [25] |

The compound's ability to participate in dehydrogenative coupling processes has been demonstrated in polyurea synthesis, where manganese-catalyzed reactions produce polyureas with moderate to quantitative yields [28]. This approach offers an environmentally friendly alternative to traditional methods that rely on toxic reagents such as isocyanates and phosgene [28].

Optoelectronic Devices and Nonlinear Optical Properties

1,3-Bis(3-nitrophenyl)urea exhibits remarkable nonlinear optical properties that make it suitable for optoelectronic device applications [9] [10]. The compound's molecular structure, featuring electron-withdrawing nitro groups positioned at the meta positions of the phenyl rings, contributes to significant hyperpolarizability responses essential for nonlinear optical applications [9].

Research on related nitrophenyl compounds has demonstrated substantial nonlinear optical characteristics, with first hyperpolarizability values reaching 2047.66 au and vector hyperpolarizability measurements of 1931.60 au [9]. These values indicate exceptional potential for nonlinear optical applications, particularly in frequency conversion and optical switching devices [9]. The presence of conjugation and donor-acceptor groups in the molecular structure serves as a key factor in triggering the hyperpolarizability response [9].

Studies on N-(3-nitrophenyl) compounds have shown high thermal stability compared to standard organic nonlinear optical materials such as urea and hippuric acid [14]. The powder second harmonic generation conversion efficiency of these materials has been found to be substantial, making them suitable for phase-matchable nonlinear optical applications [14]. The compound's ability to maintain structural integrity at elevated temperatures is crucial for practical optoelectronic device implementation [14].

The electronic properties of 1,3-Bis(3-nitrophenyl)urea have been characterized through computational studies, revealing significant linear polarizability and hyperpolarizability values [10]. Density functional theory calculations indicate that compounds with similar structural motifs exhibit first hyperpolarizability values exceeding 6.317 × 10^-30 and second hyperpolarizability values of 4.314 × 10^-35, demonstrating their potential for advanced optoelectronic applications [10].

| Optical Property | Measured Value | Significance |

|---|---|---|

| First hyperpolarizability | 2047.66 au | Nonlinear optical response [9] |

| Vector hyperpolarizability | 1931.60 au | Device applications [9] |

| Linear polarizability | >4.195 × 10^-23 | Optical material performance [10] |

| Thermal stability | >300°C | Device reliability [14] |

The compound's nonlinear optical properties are further enhanced by its ability to form hydrogen-bonded networks, which can modulate the electronic distribution and improve optical performance . Research on similar urea-based compounds has shown that hydrogen bonding interactions can significantly influence the optical absorption spectrum and charge transfer characteristics [12].

Supramolecular Chemistry and Self-Assembly

1,3-Bis(3-nitrophenyl)urea demonstrates exceptional capabilities in supramolecular chemistry applications through its hydrogen bonding patterns and self-assembly properties [17] [18]. The compound's urea functionality provides multiple hydrogen bonding sites that facilitate the formation of complex supramolecular architectures [23]. Research has shown that the meta-nitrophenyl substitution pattern influences the hydrogen bonding motifs and molecular conformation, leading to distinct self-assembly behaviors [18].

Crystallographic studies of 1,3-bis(meta-nitrophenyl)urea have revealed the existence of multiple polymorphic forms, demonstrating the compound's ability to adopt different crystal packing arrangements through varied hydrogen bonding interactions [22] [24]. The compound has been found to exist in at least four different crystalline forms (alpha, beta, gamma, and delta polymorphs), with each form exhibiting distinct structural characteristics and properties [22] [26]. The beta-form crystallizes in a non-centrosymmetric space group (C2) with unit cell parameters a = 20.95(1) Å, b = 4.712(3) Å, c = 6.715(4) Å, and β = 104.96(5)° [22].

The self-assembly behavior of 1,3-Bis(3-nitrophenyl)urea is significantly influenced by the position of the nitro groups, which affects the molecular conformation and hydrogen bonding patterns [20]. Studies on positional isomers of nitrophenyl-functionalized urea compounds have shown that the meta-isomer adopts specific conformations that facilitate self-assembly into dimeric molecular capsules in the presence of oxoanions [20]. This behavior contrasts with other isomers, where steric effects may hinder supramolecular assembly [20].

The compound's ability to control crystal polymorphism has been demonstrated through the use of self-assembled monolayers as templating surfaces [17]. Gold-thiol self-assembled monolayers of substituted mercaptobiphenyls can selectively template the nucleation and growth of different polymorphic phases of the compound [17]. This approach provides effective means for controlling crystal form and achieving high phase purity in crystalline materials [17].

| Polymorphic Form | Space Group | Characteristics | Applications |

|---|---|---|---|

| Alpha form | P2₁/c | Centrosymmetric, yellow | Standard crystalline form [22] |

| Beta form | C2 | Non-centrosymmetric, white | Nonlinear optical applications [22] |

| Delta form | - | Novel polymorph | Research applications [26] |

| Monohydrate | - | Hydrated structure | Stability studies [26] |

The hydrogen bonding patterns in 1,3-Bis(3-nitrophenyl)urea structures are characterized by the absence of the common urea tape synthon, which is typically observed in diaryl ureas [18]. Instead, the compound forms alternative hydrogen bonding motifs due to the electron-withdrawing nature of the nitro groups, which weakens the carbonyl acceptor strength [18]. This leads to the formation of different supramolecular architectures that can be exploited for specific applications in materials science [18].

1,3-Bis(3-nitrophenyl)urea has demonstrated significant antimicrobial activity against various bacterial and fungal pathogens. Research studies have consistently shown that this compound possesses notable antibacterial properties, particularly when complexed with metal ions [1] . The compound exhibits variable antimicrobial activity against different bacterial strains, with effectiveness varying based on the specific microorganism tested [1] .

Studies comparing the antimicrobial efficacy of 1,3-Bis(3-nitrophenyl)urea with its structural analogs have revealed important insights into structure-activity relationships. The compound shows moderate antimicrobial activity against common bacterial pathogens including Escherichia coli and Staphylococcus aureus [3]. When evaluated against gram-positive bacteria, the compound demonstrates enhanced activity compared to its uncomplexed form [1].

Metal complexation significantly enhances the antimicrobial properties of 1,3-Bis(3-nitrophenyl)urea. Zinc complexes of the compound exhibit particularly potent antibacterial activity, with minimum inhibitory concentration values ranging from 8-32 μg/mL against multiple bacterial strains . The enhanced activity of metal complexes can be attributed to improved cellular uptake and increased interaction with bacterial cell components [1] .

The antifungal properties of 1,3-Bis(3-nitrophenyl)urea have been investigated against various fungal species. Research indicates that nitrofuran derivatives containing similar structural motifs demonstrate potent antifungal activity against Candida species, Cryptococcus neoformans, and other pathogenic fungi [5]. The compound's mechanism of antifungal action involves disruption of fungal cell wall synthesis and interference with essential metabolic processes [5].

Comparative studies with other bis-urea derivatives have shown that 1,3-Bis(3-nitrophenyl)urea exhibits superior antimicrobial activity compared to compounds lacking the nitro functional groups. The electron-withdrawing nature of the nitro groups enhances the compound's reactivity and facilitates stronger interactions with microbial targets [6] [7].

Mechanisms of Action: Hydrogen Bonding and π-π Interactions

The biological activity of 1,3-Bis(3-nitrophenyl)urea is fundamentally dependent on its ability to form specific molecular interactions through hydrogen bonding and π-π stacking mechanisms. The compound's urea moiety serves as an excellent hydrogen bond donor, while the nitro groups function as strong electron-withdrawing substituents that enhance the polarization of the molecule [8] [9] [10].

Hydrogen Bonding Mechanisms

The primary mechanism of action involves the formation of N-H···O hydrogen bonds between the urea NH groups and acceptor oxygen atoms in biological targets [8] [9] [10]. These interactions are characterized by strong binding affinity and directional specificity, allowing the compound to form stable complexes with various biological molecules. The urea carbonyl oxygen also participates in hydrogen bonding interactions, creating multiple binding sites within a single molecule [8] [10].

A particularly important interaction pattern is the urea···nitro synthon, where the urea NH groups form hydrogen bonds with the nitro group acceptor sites [8] [10] [11]. This intramolecular interaction influences the overall molecular conformation and affects the compound's ability to bind to external targets. The competition between different hydrogen bonding modes determines the dominant binding pattern in various biological environments [8] [10].

Intramolecular C-H···O interactions between aromatic hydrogen atoms and the urea carbonyl oxygen provide additional stabilization to the molecular structure [8] [10]. While these interactions are relatively weak compared to classical hydrogen bonds, they play a crucial role in maintaining the optimal molecular geometry for biological activity [8] [10].

π-π Stacking Interactions

The aromatic nitrophenyl groups in 1,3-Bis(3-nitrophenyl)urea participate in π-π stacking interactions with electron-deficient aromatic systems in biological targets [12] [13]. These interactions are particularly important when the compound binds to DNA, proteins, or other biomolecules containing aromatic residues. The electron-withdrawing nitro groups enhance the compound's ability to form favorable π-π stacking arrangements with electron-rich aromatic systems [12] [13].

The distance-dependent nature of π-π interactions means that the molecular geometry of 1,3-Bis(3-nitrophenyl)urea significantly influences its binding affinity. Studies have shown that the planar conformation adopted by the compound in certain environments optimizes π-π stacking interactions, leading to enhanced biological activity [12] [13].

Proton Transfer Mechanisms

Under certain conditions, 1,3-Bis(3-nitrophenyl)urea can undergo proton transfer reactions with highly basic anions or biomolecules [9] [14]. This mechanism involves the abstraction of acidic protons from the urea NH groups, resulting in the formation of deprotonated species that can engage in different types of molecular interactions. The proton transfer capability enables the compound to interact with a broader range of biological targets [9] [14].

Comparative Studies with Structural Analogs

Nitro Group Position Effects

The position of nitro groups on the phenyl rings of bis-nitrophenyl urea derivatives has profound effects on their biological activity and binding properties. Systematic studies comparing ortho, meta, and para-substituted nitrophenyl urea compounds have revealed significant differences in their antimicrobial efficacy and molecular binding characteristics [15] [16].

Meta-Position (3-Nitrophenyl) Derivatives

1,3-Bis(3-nitrophenyl)urea, with nitro groups in the meta position, demonstrates moderate antimicrobial activity and good complexation properties [15] [16]. The meta substitution pattern allows for optimal hydrogen bonding interactions while maintaining a planar molecular conformation that facilitates binding to biological targets. The compound exhibits exceptional complexing ability toward proton acceptors, making it highly effective in forming stable complexes with various biomolecules [17] [18].

Research by Etter and Panunto demonstrated that 1,3-Bis(3-nitrophenyl)urea is an exceptionally good complexing agent for proton acceptors, forming stable 1:1 complexes with various guest molecules [17] [18]. The meta positioning of the nitro groups creates an optimal balance between electronic effects and steric accessibility, resulting in enhanced binding affinity [17] [18].

Para-Position (4-Nitrophenyl) Derivatives

1,3-Bis(4-nitrophenyl)urea, featuring nitro groups in the para position, exhibits enhanced antibacterial activity compared to the meta-substituted analog [9]. The para substitution pattern results in a more symmetric molecular structure with increased polarity, leading to stronger interactions with bacterial cell components [9]. Studies have shown that para-nitrophenyl derivatives demonstrate superior activity against Serratia marcescens and other gram-negative bacteria .

The symmetric structure of para-substituted derivatives facilitates more efficient binding to biological targets through enhanced electrostatic interactions. Metal complexes of 1,3-Bis(4-nitrophenyl)urea show particularly potent antibacterial activity, with minimum inhibitory concentrations significantly lower than those of the free ligand .

Ortho-Position (2-Nitrophenyl) Derivatives

1,3-Bis(2-nitrophenyl)urea, with nitro groups in the ortho position, exhibits significantly reduced biological activity compared to meta and para analogs [15]. The ortho substitution pattern creates steric hindrance that interferes with optimal binding interactions. The proximity of the nitro groups to the urea moiety results in intramolecular interactions that reduce the availability of binding sites for external targets [15].

Studies of tripodal urea receptors have shown that ortho-nitrophenyl derivatives have weak binding affinity for oxoanions, with binding constants substantially lower than those of meta and para analogs [15]. The steric effects and electrostatic repulsion associated with ortho substitution limit the compound's ability to form stable complexes with biological molecules [15].

Functional Group Variations in Derivatives

The systematic variation of functional groups in bis-phenyl urea derivatives has provided valuable insights into structure-activity relationships and the molecular basis of biological activity. Different electron-withdrawing and electron-donating substituents exert distinct effects on antimicrobial activity, binding properties, and overall pharmacological profiles [19] [20] [21].

Electron-Withdrawing Groups

Nitro groups (-NO2) represent the most effective electron-withdrawing substituents, conferring enhanced antimicrobial activity and strong hydrogen bonding capability [19] [20] [21]. The strong electron-withdrawing effect of nitro groups increases the acidity of the urea NH protons, resulting in stronger hydrogen bonding interactions with biological targets [19] [20] [21]. This effect correlates positively with biological activity, as demonstrated by numerous structure-activity relationship studies [19] [20] [21].

Chloro groups (-Cl) provide moderate electron-withdrawing effects and contribute to good antimicrobial activity [3] [6]. Compounds containing chloro substituents demonstrate enhanced activity against both gram-positive and gram-negative bacteria, with particularly strong effects against multidrug-resistant strains [3] [6]. The moderate electron-withdrawing nature of chlorine atoms provides an optimal balance between reactivity and stability [3] [6].

Trifluoromethyl groups (-CF3) represent the strongest electron-withdrawing substituents among those studied [22] [3]. Compounds containing trifluoromethyl groups exhibit superior antimicrobial activity and exceptional binding properties. The very strong electron-withdrawing effect of trifluoromethyl groups results in the highest positive correlation with biological activity among all functional group variations studied [22] [3].

Electron-Donating Groups

Methyl groups (-CH3) exert weak electron-donating effects that generally result in reduced antimicrobial activity [19] [20]. The electron-donating nature of methyl substituents decreases the acidity of urea NH protons, leading to weaker hydrogen bonding interactions with biological targets [19] [20]. This effect correlates negatively with biological activity, supporting the importance of electron-withdrawing groups for optimal antimicrobial efficacy [19] [20].

Hydroxyl groups (-OH) provide moderate electron-donating effects and significantly reduce antimicrobial activity [19]. The presence of hydroxyl groups can interfere with binding interactions by competing for hydrogen bonding sites or by altering the overall molecular conformation [19]. Studies have shown that hydroxyl-containing derivatives exhibit substantially lower activity against bacterial and fungal pathogens [19].

Methoxy groups (-OCH3) demonstrate moderate electron-donating effects with neutral to slightly positive impacts on biological activity [19]. The methoxy substitution pattern provides a balance between electron-donating effects and steric considerations, resulting in moderate antimicrobial activity that is intermediate between strongly electron-withdrawing and electron-donating derivatives [19].

Structure-Activity Relationships

The comprehensive analysis of functional group variations reveals clear structure-activity relationships that govern the biological activity of bis-phenyl urea derivatives. Electron-withdrawing groups consistently enhance antimicrobial activity, with the strength of the electron-withdrawing effect correlating directly with biological efficacy. The ranking of functional groups based on their positive impact on activity follows the order: trifluoromethyl > nitro > chloro > methoxy > methyl > hydroxyl [19] [20] [21].